molecular formula C13H17NO3 B1444500 4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride CAS No. 1316217-23-8

4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride

Cat. No. B1444500
M. Wt: 235.28 g/mol
InChI Key: WJNFISATRAYKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of 4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride is C13H18ClNO3 . The molecular weight is 235.28 . The structure includes a morpholine ring with a carboxylic acid group and a benzyl group .

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids are highlighted for their role in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic and lauric acids, damage cell membranes and decrease microbial internal pH, affecting the microbial resilience in industrial processes. Understanding their inhibition mechanisms is crucial for developing metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Antioxidant and Antimicrobial Activities

The structure-related biological activities of natural carboxylic acids from plants are extensively studied for their antioxidant and antimicrobial properties. Compounds like cinnamic acid and caffeic acid have been arranged in sequences to explore correlations between structure and bioactivity, indicating that modifications in the carboxylic acid group can significantly influence these properties (Godlewska-Żyłkiewicz et al., 2020).

Sorption and Environmental Impact

Carboxylic acids' interactions with soils and environmental matrices are critical for understanding the fate and behavior of pharmaceuticals and agrochemicals. The sorption of these compounds to soil organic matter and minerals is influenced by their carboxylic functional groups, affecting their mobility and environmental impact (Werner, Garratt, & Pigott, 2012).

Drug Synthesis and Biomedical Applications

The flexibility and unique reactivity of the carboxyl and carbonyl groups in levulinic acid, a derivative of carboxylic acid, make it a valuable building block in drug synthesis. Its application in cancer treatment and medical materials, showcasing the potential of carboxylic acids in reducing drug synthesis costs and simplifying processes, indicates the broad utility of these groups in medicinal chemistry (Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-benzyl-2-methylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFISATRAYKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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